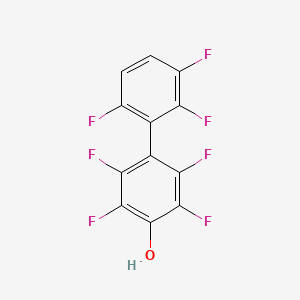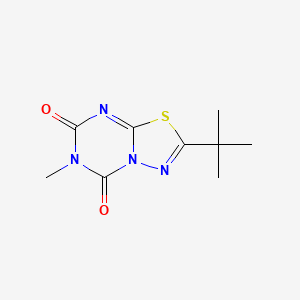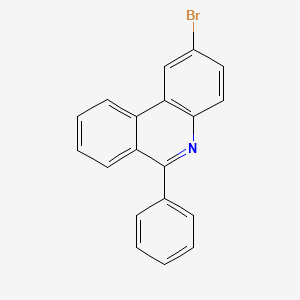
2-Bromo-6-phenylphenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-phenylphenanthridine is an organic compound with the molecular formula C19H12BrN and a molecular weight of 334.209 g/mol It is a derivative of phenanthridine, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-phenylphenanthridine typically involves the Suzuki–Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Suzuki–Miyaura coupling reactions. This method is scalable and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-phenylphenanthridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction Reactions: The phenanthridine core can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Organoboron Compounds: Serve as coupling partners in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenanthridines, while oxidation can lead to phenanthridinone derivatives .
Scientific Research Applications
2-Bromo-6-phenylphenanthridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive phenanthridine derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-phenylphenanthridine involves its interaction with specific molecular targets. The bromine atom and the phenanthridine core play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Phenanthridine: The parent compound, known for its wide range of biological activities.
2-Bromo-phenanthridine: A simpler derivative with similar reactivity.
6-Phenylphenanthridine: Lacks the bromine atom but shares the phenyl substitution.
Uniqueness: 2-Bromo-6-phenylphenanthridine is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
6327-63-5 |
|---|---|
Molecular Formula |
C19H12BrN |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
2-bromo-6-phenylphenanthridine |
InChI |
InChI=1S/C19H12BrN/c20-14-10-11-18-17(12-14)15-8-4-5-9-16(15)19(21-18)13-6-2-1-3-7-13/h1-12H |
InChI Key |
KYHWYUDFAZLSKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


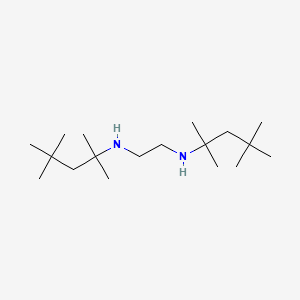
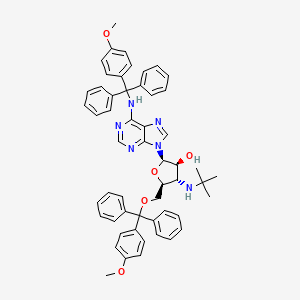
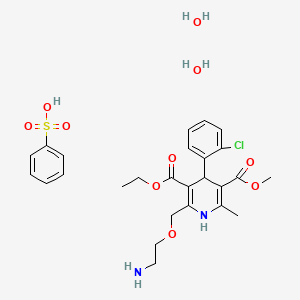
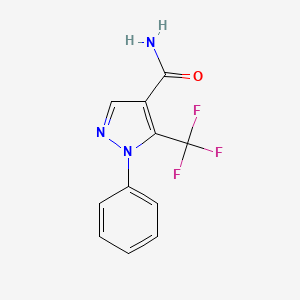

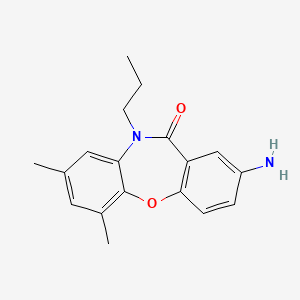

![(4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione](/img/structure/B12794224.png)
